4-(Difluoromethyl)pyrimidine-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O/c7-5(8)4-3(6(9)12)1-10-2-11-4/h1-2,5H,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJXERNGELYRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Rational Design of 4 Difluoromethyl Pyrimidine 5 Carboxamide Derivatives
Influence of Difluoromethyl Substitution on Biological Potency and Selectivity
The introduction of a difluoromethyl (CHF₂) group at the C4 position of the pyrimidine (B1678525) ring is a key design element. This fluorinated motif possesses unique electronic and steric properties that significantly influence the molecule's interaction with biological targets and its behavior in a physiological environment.
Effects on Molecular Recognition and Target Binding Affinity
The difluoromethyl group plays a critical role in how the molecule binds to its target protein. Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ group can act as a hydrogen bond donor. rsc.org This capability allows it to form specific hydrogen bonds with amino acid residues in a protein's binding pocket, potentially mimicking the interactions of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. rsc.org This hydrogen bonding potential can significantly enhance binding affinity and selectivity for the intended target.
For instance, in related heterocyclic structures, a pyrimidine nitrogen atom has been shown to form a hydrogen bond with the backbone of a phenylalanine residue, leading to improved inhibitory activity. acs.org The carboxamide moiety, which is essential for activity in many pyrimidine-based inhibitors, also makes key hydrogen bonding interactions within the nicotinamide (B372718) binding pocket of its target enzymes. acs.org The addition of the CHF₂ group provides another potential point of interaction, which can moderately regulate the binding affinity of the compound. acs.org The strategic placement of this group can, therefore, lead to a more potent and selective inhibitor. acs.orgmdpi.com
Impact on Physicochemical Properties Relevant to Bioavailability and Efficacy
Compared to a simple methyl group, the CHF₂ group is more lipophilic and metabolically stable. mdpi.com This enhanced lipophilicity can facilitate passage through cellular membranes. mdpi.com Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and oral bioavailability. acs.orgmdpi.com Modifications at the C5 position of pyrimidine nucleosides, for example, have been shown to enhance their biostability and bioavailability. mostwiedzy.pl The difluoromethyl group, in particular, moderately regulates these properties, making it a valuable tool for optimizing a compound's pharmacokinetic profile without the more drastic electronic changes brought by a trifluoromethyl group. acs.org The development of orally bioavailable pyrimidine-5-carboxamide inhibitors is a key objective in drug discovery programs targeting enzymes like nicotinamide N-methyltransferase (NNMT). nih.gov
Systematic Exploration of Substituents on the Pyrimidine Ring for Optimized Activity
The pyrimidine ring serves as the central scaffold, and its substitution pattern is a primary determinant of biological activity. frontiersin.orgnih.govorientjchem.org Rational drug design involves a systematic exploration of various substituents at different positions on this ring to map the SAR and identify the optimal combination for potency and selectivity. nih.govnih.gov
Variations at C2, C4, and C6 and Their Pharmacological Consequences
Modifications at the C2, C4, and C6 positions of the pyrimidine ring can have profound effects on the molecule's pharmacological properties. The C4 position in the parent compound is occupied by the crucial difluoromethyl group. SAR studies on related pyrimidine structures often involve extensive exploration of the other positions.
For example, in a study on triazolopyrimidine inhibitors, the C2 position was systematically modified to probe a narrow channel in the target protein's binding site. nih.gov This involved evaluating the effects of different alkyl groups to understand the size of the pocket. nih.gov
Table 1: Effect of C2-Alkyl Substituents on PfDHODH Inhibition in a Triazolopyrimidine Series (Data adapted from a study on related heterocyclic compounds for illustrative purposes)
| C2-Substituent | PfDHODH IC₅₀ (nM) | Comment |
| Ethyl | 2.6 | Well tolerated |
| iso-Propyl | 3.2 | Well tolerated |
| iso-Butyl | >1000 | Not tolerated |
| tert-Butyl | 3.7 | Well tolerated |
| sec-Butyl | 4.3 | Well tolerated |
| Cyclopropyl | 4.1 | Well tolerated |
| Source: Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase inhibitors with clinical candidate potential. nih.gov |
This systematic approach reveals that even small changes in the size and shape of the substituent can dramatically affect activity. nih.gov Similarly, studies on pyrimidine-4-carboxamides showed that replacing one of the pyrimidine's nitrogen atoms (at a position analogous to C2 or C6) with carbon resulted in a significant drop in potency, indicating the nitrogen's importance for hydrogen bonding with the target protein. acs.org In other series, substitutions at the C2 and C4 positions with groups like aminoethylamino or anilino moieties have been explored to create potent inhibitors. googleapis.com Modifications at the C6 position have also been investigated to enhance anti-proliferative activity in different cancer cell lines. mdpi.com
The Role of C5 Substitution in Modulating Biological Response
The C5 position is occupied by the carboxamide group (-CONH₂), which defines the compound class. This substituent is often critical for anchoring the molecule in the binding site of its target enzyme. acs.org While the core 4-(difluoromethyl)pyrimidine-5-carboxamide structure is fixed, understanding the importance of the C5 substituent is key. In studies of other polysubstituted pyrimidines, the nature of the C5 substituent has been shown to modulate biological response. For instance, in a series of 2-aminopyrimidines designed as inhibitors of prostaglandin (B15479496) E₂ production, a shorter C5 substituent (hydrogen vs. methyl or n-butyl) resulted in higher potency. nih.gov
Modifications at the C5 position of pyrimidine nucleosides with halogens or carbon-linked groups can introduce or enhance anticancer and antiviral properties. mostwiedzy.pl The presence of 5-methyl groups on uridine (B1682114) in RNA has been shown to have significant biological effects, underscoring the importance of C5 modifications. nih.gov Therefore, the C5-carboxamide is not merely a linker but an active participant in molecular recognition and a determinant of the biological profile.
Derivatization of the Carboxamide Linkage and Terminal Groups
The carboxamide group at the C5 position is a versatile anchor for further derivatization. Both the amide nitrogen and the carbonyl group can be involved in crucial hydrogen bonding interactions with the target protein, often making this linkage essential for activity. acs.org Modifying the carboxamide or its terminal groups is a common strategy to improve potency, selectivity, and drug-like properties. nih.gov
SAR studies on related dihydroxypyrimidine (DHP) inhibitors have compared the activity of carboxylic acid, methyl ester, and carboxamide subtypes. nih.gov In many cases, the acid analogs showed better inhibition than the corresponding amides or esters, demonstrating that modification of this functional group can have a major impact on potency. nih.gov
Furthermore, the terminal groups attached to the amide can be extensively modified. In various pyrimidine-5-carboxamide series, the amide nitrogen is often substituted with a wide range of groups, including alkyls, aryls, heteroaryls, and cycloalkyls, to explore new interactions with the target enzyme. googleapis.comwipo.int For example, SAR studies on N-phenylcarboxamide derivatives showed that the electronic effects of substituents on the terminal phenyl ring were critical for biological activity. nih.gov
Modifications to the Amide Nitrogen and Its Aromatic/Heteroaromatic Substituents
In the broader family of pyrimidine-carboxamides, the amide nitrogen and its substituents are critical points for modification to modulate biological activity and pharmacokinetic properties. Research on various pyrimidine-carboxamide series has shown that altering the substituent on the amide nitrogen can drastically impact target affinity and selectivity. For instance, in a series of pyrimidine-4-carboxamides developed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at this position were key to optimizing potency. nih.gov However, no specific examples or data tables pertaining to the this compound core are available.
Contribution of Carboxamide Conformation to Ligand-Target Interactions
The conformation of the carboxamide linker is crucial for establishing key interactions, such as hydrogen bonds, with target proteins. The planarity and rotational barriers of the amide bond, influenced by adjacent chemical groups, dictate the spatial orientation of the substituents. While the general principles of how carboxamide conformation affects ligand-target binding are well-understood, there is no specific research detailing the conformational preferences of this compound or its impact on interactions with any particular biological target.
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model for a compound is derived from the essential structural features required for biological activity. For the pyrimidine-carboxamide class, the pyrimidine ring often serves as a core scaffold, with the carboxamide group acting as a key hydrogen bond donor and acceptor. Aromatic or other functional groups attached to the amide nitrogen typically provide further points of interaction. Without experimental data on the biological targets of this compound, it is not possible to define its specific pharmacophoric elements.
Strategies for Overcoming Off-Target Activity and Improving Selectivity
Improving the selectivity of a drug candidate is a primary goal in medicinal chemistry to minimize side effects. Strategies often involve structural modifications that exploit differences in the binding sites of the intended target versus off-targets. This can include introducing bulky groups to prevent binding to smaller pockets or adding functional groups that interact with unique residues in the target protein. While these are general strategies, their specific application to enhance the selectivity of this compound has not been reported.
Biological Target Identification and Preclinical Mechanistic Studies of 4 Difluoromethyl Pyrimidine 5 Carboxamide Analogues
Identification of Molecular Targets and Pathways
The biological activity of 4-(difluoromethyl)pyrimidine-5-carboxamide analogues stems from their interaction with a range of molecular targets, including kinases, enzymes, receptors, and transcription factors.
The pyrimidine (B1678525) scaffold is a common hinge-binding group for kinase inhibitors. nih.gov Analogues of this compound, particularly di-substituted pyrimidine derivatives, have been investigated for their ability to inhibit a variety of protein kinases implicated in cancer and inflammatory diseases.
BCR-ABL: The BCR-ABL fusion protein is a tyrosine kinase crucial for the development of Chronic Myeloid Leukemia (CML). nih.gov While first-generation inhibitors like imatinib (B729) have been effective, resistance, often due to mutations like T315I, remains a challenge. nih.gov Research into novel inhibitors has included pyrimidine-containing structures. For instance, PROTAC (Proteolysis Targeting Chimera) degraders incorporating a pyrimidine ring have been designed to target BCR-ABL, showing potential to overcome resistance seen with traditional tyrosine kinase inhibitors (TKIs). nih.gov
SRC Family Kinases: Dasatinib (B193332), a potent inhibitor of BCR-ABL, also targets SRC family kinases. nih.gov The versatile binding of dasatinib to both active and inactive kinase conformations is a key feature of its activity. nih.gov
EGFR, B-Raf, and MEK: The EGFR/BRAF/MEK pathway is a critical signaling cascade in many cancers, including non-small-cell lung cancer (NSCLC). Acquired resistance to EGFR inhibitors can sometimes involve mutations in BRAF. nih.govnih.gov In such cases, a co-inhibition strategy targeting EGFR, BRAF, and MEK simultaneously has shown clinical promise. nih.govnih.govresearchgate.net This highlights the importance of targeting multiple nodes within a signaling pathway, a strategy where pyrimidine-based inhibitors could be employed.
Other Kinases (CDKs, Pim-1, etc.): The 2,4-dianilinopyrimidine scaffold has been identified as an inhibitor of multiple P. falciparum kinases, including PfARK1, PfPK9, and PfPKB. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the pyrimidine core can modulate potency and selectivity against different kinases. nih.gov For example, certain substitutions are favored by one kinase but not another, offering a pathway to develop selective inhibitors. nih.gov While not mammalian targets, these studies underscore the versatility of the pyrimidine scaffold in kinase inhibition.
Table 1: Illustrative Kinase Inhibition by Pyrimidine Analogues This table presents representative data for various pyrimidine-based inhibitors to illustrate the scaffold's potential. Data is not specific to this compound itself.
| Kinase Target | Inhibitor Type/Scaffold | Finding |
|---|---|---|
| BCR-ABL | Pyrimidine-based PROTAC | Effective degradation of BCR-ABL protein, overcoming TKI resistance. nih.gov |
| EGFR/BRAF/MEK | Co-inhibition therapy | Combination of inhibitors shows efficacy in resistant NSCLC. nih.govnih.gov |
| PfARK1, PfPKB | 2,4-Dianilinopyrimidine | Nanomolar inhibitors were discovered with SAR established for selectivity. nih.gov |
The therapeutic potential of pyrimidine carboxamide analogues extends to the modulation of non-kinase enzymes that play vital roles in cellular metabolism and inflammation.
Succinate Dehydrogenase (Dihydropyrimidine Dehydrogenase - DPD): Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), which is a pyrimidine analogue. nih.gov The activity of DPD is a critical determinant of 5-FU's efficacy and toxicity, and genetic variants in the DPD gene (DPYD) can lead to severe adverse reactions. nih.gov This demonstrates a crucial interaction between a pyrimidine-based drug and a key metabolic enzyme.
Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for producing prostaglandins, which are key mediators of inflammation. nih.gov The overexpression of COX-2 is linked to carcinogenesis through various mechanisms, including the promotion of cell proliferation and angiogenesis. nih.gov Certain heterocyclic compounds, including those with pyrazole (B372694) and carboxamide moieties, have been developed as selective COX-2 inhibitors. nih.gov The modulation of COX-2 by pyrimidine-based structures represents a plausible mechanism for anti-inflammatory and anti-cancer effects. nih.gov
TGR5 Receptor: TGR5, a G-protein-coupled receptor activated by bile acids, has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating glucose homeostasis and energy expenditure. nih.govnih.gov Pharmacological targeting of TGR5 is being actively pursued. Notably, synthetic agonists for TGR5 have been developed, including 3-aryl-4-isoxazolecarboxamides, which have been shown to stimulate GLP-1 secretion. nih.govcaymanchem.com The presence of the carboxamide functional group in these agonists suggests that pyrimidine-5-carboxamide derivatives could potentially interact with this class of receptors.
The dysregulation of transcription factors is a hallmark of many diseases, including cancer and chronic inflammatory conditions.
NF-κB and AP-1: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that control genes involved in inflammation, immune responses, and cell survival. nih.govnih.govmdpi.com Constitutive activation of NF-κB is linked to the pathogenesis of numerous chronic inflammatory diseases and cancers. nih.govmdpi.com A pyrimidine carboxamide derivative, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)-carboxamide, was identified as a potent inhibitor of both NF-κB- and AP-1-mediated gene expression. nih.gov This compound and its analogues were found to possess immunosuppressive activity, underscoring the potential of the pyrimidine-5-carboxamide scaffold to target these key inflammatory signaling pathways. nih.govnih.gov
Cellular and Subcellular Mechanistic Investigations
To understand the functional consequences of molecular target engagement, analogues of this compound have been evaluated in various cancer cell lines to assess their impact on fundamental cellular processes.
The anti-proliferative activity of pyrimidine-based compounds has been documented across a range of human cancer cell lines.
K562 (Chronic Myelogenous Leukemia): The K562 cell line is a widely used model for CML. nih.gov Studies have shown that certain pyran-based derivatives can inhibit cell proliferation and induce apoptosis in K562 cells. nih.gov Given that novel pyrimidine-based BCR-ABL degraders also show potent effects in imatinib-resistant CML cell lines, this suggests a strong rationale for evaluating this compound analogues in this context. nih.gov Overexpression of Phospholipase C β1 (PLCβ1) has also been shown to delay cell proliferation in K562 cells. nih.gov
MCF-7 (Breast Cancer) and HT-29 (Colon Cancer): The anti-cancer activity of various compounds has been tested in MCF-7 and HT-29 cells. For example, studies combining standard antineoplastics with other drugs have demonstrated synergistic growth inhibition in both cell lines. nih.gov
A549 (Lung Cancer), PC3 (Prostate Cancer), Hela (Cervical Cancer): While direct studies with this compound are not specified in the provided context, the broad activity of kinase and transcription factor inhibitors suggests these cell lines would be relevant for screening. For instance, pyrazole-based COX-2 inhibitors have demonstrated anti-proliferative activity against various cancer cell lines. nih.gov
Table 2: Representative Anti-Proliferative Activity of Related Compounds in Cancer Cell Lines This table summarizes findings for compounds with related structural motifs or mechanisms of action to illustrate potential activities. Data is not specific to this compound itself.
| Cell Line | Cancer Type | Compound Class/Mechanism | Observed Effect |
|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | Dihydro-pyranochromenes | Inhibition of cell proliferation, induction of apoptosis. nih.gov |
| K562 | Chronic Myelogenous Leukemia | Pyrimidine-based PROTACs | Good inhibitory effect on imatinib-resistant cells. nih.gov |
| HT-29 | Colorectal Cancer | 5-FU in combination with CNS drugs | Synergistic reduction in cell viability. nih.gov |
| MCF-7 | Breast Cancer | 5-FU in combination with CNS drugs | Synergistic reduction in cell viability. nih.gov |
Modulation of Intracellular Signaling Cascades
Analogues of this compound have demonstrated the ability to modulate key intracellular signaling pathways involved in inflammation and cell proliferation. For instance, certain pyrimidine-5-carboxamide derivatives act as inhibitors of salt-inducible kinases (SIKs), which are crucial regulators of the inflammatory response. nih.gov One promising compound, 8h , a pyrimidine-5-carboxamide derivative, was found to significantly up-regulate the expression of the anti-inflammatory cytokine IL-10 and decrease the production of the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov Mechanistically, this compound was shown to increase the expression of cAMP response element-binding protein (CREB) target genes, including IL-10, c-Fos, and Nurr77. nih.gov It also prompted the translocation of CREB-regulated transcriptional coactivator 3 (CRTC3) and boosted the expression of LIGHT, SPHK1, and Arginase 1. nih.gov
Furthermore, pyrimidine derivatives are known to exert anti-inflammatory effects by inhibiting the expression and activity of various inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.gov Some pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the generation of PGE2. nih.gov In a study focused on developing epidermal growth factor receptor (EGFR) inhibitors as anti-inflammatory agents, a pyrimidinamide derivative, 4d (4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide), was found to significantly and dose-dependently inhibit lipopolysaccharide (LPS)-induced iNOS expression and the production of IL-1β, IL-6, and TNF-α by inactivating NF-κB in peritoneal macrophages. researchgate.net
| Compound | Target/Pathway | Effect | Model System |
| 8h | SIK1/2, IL-10, IL-12, CREB | Inhibition of SIKs, ↑ IL-10, ↓ IL-12, ↑ CREB target genes | Bone marrow-derived macrophages |
| 4d | EGFR, iNOS, IL-1β, IL-6, TNF-α, NF-κB | Inhibition of EGFR, ↓ iNOS, ↓ IL-1β, ↓ IL-6, ↓ TNF-α via NF-κB inactivation | Peritoneal macrophages |
| General Pyrimidine Derivatives | PGE2, iNOS, TNF-α, NF-κB, COX-1, COX-2 | Inhibition of inflammatory mediators | Various |
Effects on Mitochondrial Activity and Cellular Metabolism
The incorporation of a trifluoromethyl group into the pyrimidine structure, as seen in some analogues, can influence cellular metabolism and mitochondrial activity. A study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines utilized a metabolic assay that measures mitochondrial activity to determine the proliferative capacity of cancer cells. nih.gov This suggests that the antiproliferative effects of these compounds are linked to their impact on mitochondrial function. nih.gov
Furthermore, cellular pyrimidine balance is critical for mitochondrial health. A deficiency in cellular pyrimidines can trigger the release of mitochondrial DNA (mtDNA) into the cytosol, which in turn activates a cGAS-STING-TBK1-dependent innate immune response. nih.gov This process is linked to the mitochondrial protease YME1L, which helps maintain pyrimidine pools. nih.gov Inhibition of de novo pyrimidine synthesis can lead to mtDNA-dependent immune responses, highlighting a direct link between pyrimidine metabolism and mitochondrial-driven inflammation. nih.gov While not directly studying this compound, this research underscores the importance of pyrimidine metabolism in mitochondrial function and cellular health.
Analysis of Intracellular Reactive Oxygen Species (ROS) Accumulation and Membrane Permeability
Research on related heterocyclic compounds provides insights into the potential mechanisms of this compound analogues concerning ROS accumulation and membrane permeability. For example, the potent antimicrobial properties of some fluorinated chalcones, which share structural similarities with pyrimidine derivatives, are attributed to increased lipophilicity conferred by fluorine atoms. nih.gov This enhanced lipophilicity can affect membrane interactions.
Preclinical Biological Efficacy in In Vitro and In Vivo Models
Anti-Cancer Activity Evaluation
Analogues of this compound have shown significant potential as anti-cancer agents in preclinical studies. The introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) structure has been a key strategy in developing potent anti-cancer compounds. nih.govmdpi.com
In one study, a series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate carcinoma), and MCF-7/WT (breast adenocarcinoma). nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound. nih.gov Four compounds from this series (2b , 3b , 4b , and 4c ) were selected for further screening by the National Cancer Institute's NCI-60 program. nih.gov
Another study focused on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally analogous to nucleic purine (B94841) bases. nih.gov These compounds were tested for their cytotoxic activity against a panel of human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). nih.gov Compound 3g , which features a 3-(N,N-dimethylamino)propyl substituent, was particularly potent against the HT29 cell line, showing greater activity than the standard chemotherapeutic agent 5-fluorouracil. nih.gov
Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anti-cancer activity against A-549, Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.com The compound with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group at the 2-position of the heterocyclic ring demonstrated the highest activity. mdpi.com
In vivo anti-tumor activity has also been demonstrated for related compounds in a mouse xenograft model of MCF-7 breast cancer. researchgate.net
| Compound/Derivative Series | Cancer Cell Lines | Key Findings |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7/WT | Compound 3b was the most active; compounds 2b , 3b , 4b , and 4c selected for NCI-60 screen. nih.gov |
| Oxazolo[5,4-d]pyrimidines | A549, MCF7, LoVo, HT29 | Compound 3g showed high potency against HT29, exceeding that of 5-fluorouracil. nih.gov |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | A 4-chloro-2-methylphenyl amido substituted derivative showed the highest activity. mdpi.com |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | p-tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular carcinoma. mdpi.com |
Anti-Inflammatory Properties Assessment
Pyrimidine-5-carboxamide derivatives have emerged as a promising class of anti-inflammatory agents. nih.govpharmjournal.ru Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov
A significant development in this area is the discovery of pyrimidine-5-carboxamide derivatives as novel inhibitors of salt-inducible kinases (SIKs). nih.gov As previously mentioned, compound 8h demonstrated excellent anti-inflammatory effects in a DSS-induced colitis model in vivo. nih.gov Its ability to modulate macrophage polarization by increasing anti-inflammatory IL-10 and decreasing pro-inflammatory IL-12 highlights its therapeutic potential for inflammatory bowel disease (IBD). nih.gov
Another study developed EGFR inhibitors based on a pyrimidinamide scaffold for their anti-inflammatory properties. researchgate.net Compound 4d , 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, effectively inhibited the production of several pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and iNOS in macrophages. researchgate.net This suggests that targeting EGFR with pyrimidine-based compounds could be a viable strategy for treating inflammatory conditions. researchgate.net
Antimicrobial Spectrum and Efficacy (Antibacterial, Antifungal, Antiviral)
The structural versatility of pyrimidine analogues has also led to the discovery of compounds with a broad antimicrobial spectrum.
A series of 4-trifluoromethyl bithiazole analogues were synthesized and screened for their activity against various viruses (hRVA16, EVD68, and ZIKV) and a panel of Gram-positive and Gram-negative bacteria. nih.gov Two compounds, 8a and 8j , were identified as promising broad-spectrum antimicrobial agents. nih.gov Both exhibited low micromolar activity against the tested viruses. Furthermore, 8j showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, while 8a displayed synergistic activity against E. coli and A. baumannii when combined with colistin. nih.gov
Other studies have also highlighted the antimicrobial potential of related pyrimidine derivatives. For instance, some thiazolo[4,5-d]pyrimidines have shown significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Additionally, carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antibacterial and antifungal activity. mdpi.com The antimicrobial activity of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been investigated through computational approaches. researchgate.net The presence of trifluoromethyl or trifluoromethoxy groups in chalcone (B49325) derivatives, which are structurally related to some pyrimidine compounds, has been shown to enhance their antibacterial and antifungal activities. nih.gov
| Compound/Derivative Series | Antimicrobial Target | Key Findings |
| 4-Trifluoromethyl bithiazoles | hRVA16, EVD68, ZIKV, Gram-positive and Gram-negative bacteria | Compounds 8a and 8j showed broad-spectrum antiviral and antibacterial activity. nih.gov |
| Thiazolo[4,5-d]pyrimidines | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant inhibitory effects observed. researchgate.net |
| Carbamothioyl-furan-2-carboxamides | Various bacterial and fungal strains | Significant antibacterial and antifungal activity reported. mdpi.com |
Anti-Biofilm Activity Studies
The formation of biofilms by pathogenic bacteria is a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antibiotics. Consequently, the discovery of novel agents that can inhibit or disrupt these bacterial communities is a critical area of research. Analogues of this compound, particularly those based on pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, have been investigated for their potential as anti-biofilm agents.
A study exploring a series of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives identified several compounds with significant antibacterial and anti-biofilm properties. Initial screenings revealed that five of the synthesized compounds exhibited notable bactericidal effects. These select compounds were then further evaluated for their ability to inhibit biofilm formation in two clinically important, strong biofilm-forming bacteria, Staphylococcus aureus and Pseudomonas aeruginosa. At their minimum inhibitory concentrations (MICs), these derivatives demonstrated a greater than 60% inhibition of biofilm formation. The disruption of the biofilm structure by these compounds was also confirmed through scanning electron microscopy (SEM) analysis. Furthermore, these active compounds displayed anti-quorum sensing (QS) activity at sub-MIC levels, suggesting a mechanism of action that involves interfering with the cell-to-cell communication systems that regulate biofilm development.
In a separate investigation, two 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride analogues, one substituted with a (trifluoromethyl)phenyl group (compound 1) and the other with a bromophenyl group (compound 2), were assessed for their anti-biofilm efficacy against various Salmonella serotypes. Both compounds were found to effectively prevent biofilm formation. At the highest tested concentration of 250 µg/mL, compound 1 led to a reduction in biofilm formation ranging from 2.1 to 4.9 log10, while compound 2 resulted in a more pronounced decrease of 3.8 to 5.2 log10. researchgate.net The enhanced anti-biofilm activity of compound 2 was attributed to the presence of the bromine atom, which is thought to facilitate the breakdown of the extracellular matrix, a key structural component of biofilms. researchgate.net
Table 1: Anti-Biofilm Activity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Type | Target Organism | Activity |
|---|---|---|
| Pyrazole & Pyrazolo[1,5-a]pyrimidine Derivatives | S. aureus & P. aeruginosa | >60% biofilm inhibition at MIC |
| (Trifluoromethyl)phenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | 2.1-4.9 log10 reduction in biofilm formation at 250 µg/mL. researchgate.net |
| Bromophenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | 3.8-5.2 log10 reduction in biofilm formation at 250 µg/mL. researchgate.net |
Insecticidal Activity Screening
The development of novel insecticides is crucial for managing agricultural pests and disease vectors, particularly in the face of growing resistance to existing products. Pyrimidine-based compounds have historically been a fertile ground for the discovery of new insecticidal agents.
Research into novel trifluoromethyl pyrimidine derivatives containing an amide moiety has revealed promising insecticidal activity. In one study, a series of twenty-three such compounds were synthesized and screened for their effectiveness against the fall armyworm (Spodoptera frugiperda) and the oriental armyworm (Mythimna separata). At a concentration of 500 µg/mL, these compounds exhibited mortality rates ranging from 13.3% to 90.0% against S. frugiperda and 16.7% to 86.7% against M. separata. nih.gov Notably, compound 5w demonstrated the highest efficacy, with mortality rates of 90.0% and 86.7% against S. frugiperda and M. separata, respectively. nih.gov Compounds 5o and 5t also showed significant activity against S. frugiperda, with mortality rates of 80.0% and 83.3%, respectively. nih.gov
Another study focused on pyrimidin-4-amine derivatives that incorporate a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety. These compounds were tested for their insecticidal properties against several pests, including Mythimna separata. Two compounds, U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine), displayed broad-spectrum insecticidal activity. acs.org The median lethal concentration (LC50) values for U7 and U8 against M. separata were determined to be 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. acs.org
Furthermore, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and evaluated for their insecticidal activity against the yellow fever mosquito, Aedes aegypti. nih.gov Many of these compounds were found to be active against both the larval and adult stages of the mosquito. nih.gov Among them, compound 4d was particularly effective, achieving 70% mortality at a concentration of 2 µg/mL. nih.gov
Table 2: Insecticidal Activity of Pyrimidine Analogues
| Compound Series | Target Pest | Activity |
|---|---|---|
| Trifluoromethyl pyrimidine derivatives with amide moiety | Spodoptera frugiperda | 13.3-90.0% mortality at 500 µg/mL. nih.gov |
| Trifluoromethyl pyrimidine derivatives with amide moiety | Mythimna separata | 16.7-86.7% mortality at 500 µg/mL. nih.gov |
| Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole | Mythimna separata | LC50 of 3.57-4.22 mg/L. acs.org |
| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | 70% mortality at 2 µg/mL (compound 4d). nih.gov |
Computational Approaches in the Discovery and Development of 4 Difluoromethyl Pyrimidine 5 Carboxamide
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are crucial for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.gov
The development of a robust QSAR model is a systematic process. It begins with the selection of a dataset of molecules with known biological activities, which is then divided into a training set for building the model and a test set for external validation. semanticscholar.orgnih.gov For a series of pyrimidine (B1678525) derivatives, various molecular descriptors—representing physicochemical, electronic, and steric properties—are calculated. researchgate.net The goal is to create a model that is not only statistically significant but also has high predictive power. nih.gov
The reliability of a QSAR model is assessed using several statistical metrics. For instance, in a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, the performance of the developed models was evaluated based on parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.govnih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies strong predictive ability. nih.govnih.gov
Table 1: Example of Statistical Validation Parameters for QSAR Models on Pyrimidine Derivatives
| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |
|---|---|---|---|
| MLR Model | 0.889 | 0.821 | 0.301 |
| ANN Model | 0.998 | 0.923 | 0.041 |
Data derived from a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors. nih.govnih.gov
The validation process often includes methods like leave-one-out (LOO) cross-validation and external validation using the test set to ensure the model's robustness and prevent over-fitting. nih.gov
Various algorithms are used to generate QSAR models. Multiple Linear Regression (MLR) is a statistical technique that models a linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.gov It is widely used for its simplicity and interpretability. nih.gov
Genetic Function Approximation (GFA) is a more advanced algorithm based on evolutionary principles. kenkyugroup.org GFA can build more complex, non-linear models and is particularly useful for selecting the most relevant descriptors from a large pool, thereby improving the model's predictive accuracy. kenkyugroup.org
In a QSAR study of pyrimidine derivatives targeting the VEGFR-2 receptor, both MLR and Artificial Neural Network (ANN) methods were employed. nih.govnih.gov The study found that while the MLR model was reasonable, the non-linear ANN model demonstrated superior predictive power, highlighting that complex biological interactions are often better described by non-linear relationships. nih.govmui.ac.ir The descriptors selected by these algorithms often point to key structural features governing activity. For example, descriptors related to molecular shape, connectivity, and electronic properties are frequently identified as significant for pyrimidine-based inhibitors. nih.gov
Table 2: Examples of Descriptors Used in a QSAR Model for Pyrimidine Derivatives
| Descriptor | Descriptor Type | Description |
|---|---|---|
| SpMax1_Bhm | 2D Autocorrelation | Describes the spatial distribution of atomic properties. |
| TDB08u | 3D-MoRSE | 3D molecular representation of structures based on electron diffraction. |
| RDF035m | 3D-MoRSE | Radial Distribution Function descriptor weighted by atomic mass. |
| Mor29v | 3D-MoRSE | 3D molecular representation weighted by atomic van der Waals volumes. |
| H-047 | Atom-centered fragments | Counts of specific atom types and their bonded environments. |
Descriptors identified in a QSAR study on pyrimidine derivatives. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful structure-based computational methods. Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations explore the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov
Molecular docking is used to predict the binding mode and estimate the binding affinity of a ligand, such as a 4-(difluoromethyl)pyrimidine-5-carboxamide derivative, within the active site of a biological target. mdpi.comchemrevlett.com The process involves generating multiple possible conformations of the ligand and scoring them based on how well they fit into the binding pocket. psu.edu The score, often expressed as binding energy (kcal/mol), provides an estimate of the binding affinity; a more negative value typically indicates a stronger interaction. nih.govnih.gov
Docking studies on pyrimidine analogues have successfully predicted their interactions with various targets like cyclin-dependent kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov For example, in a study of pyrimidine derivatives as potential CDK2 inhibitors, docking results showed that compounds with electron-withdrawing substituents achieved better binding scores, correlating with their observed biological activity. nih.gov
Table 3: Example of Predicted Binding Energies for Pyrimidine Derivatives Targeting CDK2
| Compound ID | Substituent | Binding Energy (kcal/mol) |
|---|---|---|
| 4c | Chloro | -7.9 |
| 4a | Cyano | -7.7 |
| 4h | Bromo | -7.5 |
| 4b | Hydroxy | -7.4 |
Data derived from a molecular docking study of pyrimidine derivatives with PDB ID: 1HCK. nih.gov
A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the protein's active site residues. mdpi.com These interactions are fundamental to molecular recognition and binding affinity. Key interactions include:
Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. The nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group are common hydrogen bond acceptors and donors. nih.govrsc.org
Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with hydrophobic residues in the binding pocket.
Pi-Stacking and Pi-Alkyl Interactions: The aromatic pyrimidine ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or π-alkyl interactions with aliphatic residues (e.g., Valine, Leucine). nih.gov
In docking studies of pyrimidine inhibitors with EGFR, hydrogen bonds with key residues like MET-769 were identified as critical for binding. semanticscholar.orgresearchgate.net Similarly, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase revealed stable hydrogen bonds with residues G605 and K529, which were deemed essential for high activity. mdpi.com
Table 4: Key Interacting Residues for a Pyrimidine Inhibitor in the Mps1 Kinase Binding Site
| Interaction Type | Key Amino Acid Residues |
|---|---|
| Hydrogen Bonds | G605, K529 |
| Van der Waals / Hydrophobic | I531, V539, M602, C604, L654, I663 |
Data derived from a molecular dynamics study on pyrido[3,4-d] pyrimidine inhibitors. mdpi.com
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand. nih.gov MD simulations can confirm the stability of the binding pose predicted by docking and reveal important conformational changes that may occur upon ligand binding. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govacs.org In the context of drug design, DFT calculations are employed to determine a molecule's three-dimensional geometry, charge distribution, and frontier molecular orbitals, which are fundamental to its reactivity and interactions with biological targets. nih.gov The insights gained from DFT can guide the synthesis of more potent and stable derivatives. acs.org
For pyrimidine derivatives, DFT studies are instrumental in understanding their structure and reactivity. ajpamc.com The method provides values for key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The E-HOMO is related to the molecule's ability to donate electrons, while the E-LUMO indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A larger energy gap generally implies higher stability and lower reactivity.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic) and electron-poor regions (electrophilic). This information is vital for predicting how the molecule will interact with receptor binding sites, where electrostatic complementarity is often a key driver of binding affinity. Studies on related pyrimidine structures have utilized DFT to elucidate these properties, confirming the utility of this approach in medicinal chemistry. nih.govnih.gov
Table 1: Representative DFT-Calculated Parameters for a Pyrimidine-5-Carboxamide Scaffold This table illustrates typical quantum chemical parameters obtained from DFT calculations for a molecule like this compound.
| Parameter | Representative Value | Significance |
| E-HOMO | -7.1 eV | Indicates electron-donating capability. |
| E-LUMO | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.6 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 7.1 eV | Energy required to remove an electron. |
| Electron Affinity | 0.5 eV | Energy released when an electron is added. |
Note: The values presented are representative examples based on DFT studies of similar heterocyclic compounds and are for illustrative purposes.
In Silico Prediction of Relevant Preclinical Parameters (e.g., cLogD, Membrane Permeability)
Before a compound advances to extensive preclinical testing, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is computationally evaluated. uni.lunih.gov These in silico predictions help to identify potential liabilities early, saving significant time and resources. For this compound, predicting parameters like lipophilicity (cLogD) and membrane permeability is essential to estimate its potential as an orally bioavailable drug.
Membrane permeability is another critical factor, as it determines a compound's ability to be absorbed from the gastrointestinal tract and to cross biological barriers like the blood-brain barrier. uni.lu Computational models can predict permeability based on physicochemical properties such as molecular weight, polar surface area (PSA), and hydrogen bond donors/acceptors, often in the context of frameworks like Lipinski's Rule of Five. nih.gov Studies on pyrimidine analogues have shown that these compounds can exhibit good oral bioavailability and skin permeability. uni.lu The introduction of a difluoromethyl group (-CF2H) in place of a methyl group (-CH3) has been shown in related heterocyclic series to significantly increase membrane permeability.
Table 2: Predicted Preclinical ADME Properties for this compound This interactive table provides a summary of computationally predicted parameters relevant to the drug-likeness of the compound.
| Parameter | Predicted Value/Descriptor | Implication for Drug Development |
| Lipophilicity (cLogP) | 0.5 - 1.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good potential for intestinal absorption and cell permeability. |
| Molecular Weight | ~173 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ). |
| Hydrogen Bond Donors | 1 | Conforms to drug-likeness guidelines (≤5). |
| Hydrogen Bond Acceptors | 4 | Conforms to drug-likeness guidelines (≤10). |
| Aqueous Solubility | Moderate to High | Favorable for formulation and absorption. |
| Membrane Permeability | Moderate to High | The difluoromethyl group is expected to enhance permeability compared to non-fluorinated analogues. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May be suitable for targeting peripheral tissues with reduced risk of CNS side effects. |
Note: These values are estimations based on computational models and data from structurally related pyrimidine and difluoromethyl-containing compounds. They serve as a predictive guide for experimental validation.
Future Research Directions and Translational Opportunities for 4 Difluoromethyl Pyrimidine 5 Carboxamide
Exploration of Novel and Efficient Synthetic Methodologies
The advancement of 4-(difluoromethyl)pyrimidine-5-carboxamide from a laboratory curiosity to a viable drug candidate hinges on the development of efficient and scalable synthetic routes. While general methods for pyrimidine (B1678525) synthesis exist, future research should focus on methodologies specifically tailored to this compound and its analogues.
A promising avenue is the exploration of multi-component reaction (MCR) strategies. A recently demonstrated three-starting-material, four-component reaction (3SM-4CR) for synthesizing pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF) offers a template for atom- and step-economic synthesis. capes.gov.br Adapting this palladium-catalyzed oxidative process to incorporate difluoromethylated precursors could provide a direct and efficient route to the target scaffold. capes.gov.br
Furthermore, synthetic routes developed for analogous structures, such as dihydroxypyrimidine (DHP) carboxamides, could be modified. One such method involves a Michael addition of substituted amidoximes with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement, and subsequent amidation to yield the desired carboxamide. nih.gov Investigating the feasibility of using a difluoromethyl-substituted amidoxime (B1450833) in this pathway could be a valuable research direction.
A summary of potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Key Precursors | Potential Advantages |
| Multi-Component Reaction (MCR) | A palladium-catalyzed oxidative process combining multiple starting materials in a single step. capes.gov.br | Difluoromethyl-substituted amidine, styrene (B11656) derivative, DMF. capes.gov.br | High atom economy, step efficiency, use of readily available materials. capes.gov.br |
| Modified DHP Synthesis | A multi-step sequence involving Michael addition, Claisen rearrangement, and amidation. nih.gov | Difluoromethyl-substituted amidoxime, dimethylacetylenedicarboxylate. nih.gov | Modular approach allowing for diversification at multiple points. nih.gov |
| Cross-Coupling Reactions | Suzuki cross-coupling reactions have been effectively used to synthesize complex pyrimidine derivatives. mdpi.com | A pre-formed chloropyrimidine core, a suitable boronic acid/ester. mdpi.com | High tolerance for various functional groups, enabling late-stage diversification. mdpi.com |
Advanced Structure-Activity Relationship Studies for Enhanced Efficacy and Target Specificity
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic profile of this compound. Future research should comprehensively explore how modifications to its core structure influence biological activity, selectivity, and pharmacokinetic properties.
SAR studies on related pyrimidine-4-carboxamides have shown that substitutions at various positions on the pyrimidine ring and the carboxamide nitrogen significantly impact target engagement. sigmaaldrich.com Similarly, research on pyrazolo[3,4-d]pyrimidine derivatives revealed that optimizing substituents on phenyl rings attached to the core structure can lead to highly potent and selective multikinase inhibitors. nih.gov For this compound, key areas for SAR exploration include:
Modification of the Carboxamide Group: Introducing a diverse range of amines to the carboxamide function can explore new interactions within the target's binding pocket, potentially enhancing potency and selectivity.
Substitution on the Pyrimidine Ring: Exploring substitutions at the C2 and C6 positions of the pyrimidine ring could modulate the electronic properties and steric profile of the molecule, influencing target binding and off-target effects.
Bioisosteric Replacement: While the difluoromethyl group is itself a valuable bioisostere, exploring replacements for other parts of the molecule could further refine its drug-like properties.
| Structural Modification Area | Rationale | Example from Related Compounds |
| Carboxamide Nitrogen (R1) | Modulate hydrogen bonding and steric interactions in the binding site. | In piperidine-4-carboxamide CCR5 inhibitors, modifications here were key to potency. nih.gov |
| C2 Position of Pyrimidine (R2) | Influence kinase selectivity and overall potency. | In NAPE-PLD inhibitors, substitution at this position with groups like (S)-3-phenylpiperidin-1-yl was critical for activity. sigmaaldrich.com |
| C6 Position of Pyrimidine (R3) | Alter solubility, cell permeability, and target interactions. | In SIK inhibitors, various substituents at analogous positions improved drug-like properties. nih.gov |
Identification and Validation of Novel Biological Targets in Emerging Disease Areas
The pyrimidine carboxamide scaffold is a "privileged structure" known to interact with a wide range of biological targets. mdpi.com A key future direction for this compound is to screen it against diverse target classes to uncover novel therapeutic applications in emerging disease areas.
Recent discoveries have highlighted the potential of pyrimidine-5-carboxamide derivatives as potent inhibitors of novel targets. These include:
Salt-Inducible Kinases (SIKs): Derivatives have been identified as SIK inhibitors for treating inflammatory bowel disease (IBD) by modulating macrophage transformation. nih.gov
Nicotinamide (B372718) N-methyltransferase (NNMT): This scaffold has yielded NNMT inhibitors, presenting a potential therapeutic strategy for type 2 diabetes and other metabolic syndromes. nih.gov
Viral Enzymes: The broader dihydroxypyrimidine carboxamide class has shown activity against viral targets such as the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov
Protein Kinases: Pyrimidine-based structures are well-known kinase inhibitors, with derivatives showing potent activity against targets like PI3K/mTOR and FLT3/VEGFR2, which are crucial in cancer. nih.govacs.org
Future work should involve high-throughput screening of this compound against a panel of such targets to identify unexpected activities that could be optimized for new indications.
| Potential Target Class | Relevant Disease Area | Rationale based on Related Scaffolds |
| Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease, Inflammation | Pyrimidine-5-carboxamide derivatives are potent SIKs inhibitors. nih.gov |
| NNMT | Diabetes, Metabolic Syndrome | The pyrimidine-5-carboxamide core is a known scaffold for NNMT inhibitors. nih.gov |
| Viral Endonucleases/Polymerases | Viral Infections (e.g., HCMV) | Dihydroxypyrimidine carboxamides inhibit viral metalloenzymes. nih.gov |
| Receptor Tyrosine Kinases (e.g., FLT3, VEGFR2) | Cancer | Pyrazolo[3,4-d]pyrimidine derivatives are potent multikinase inhibitors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govastrazeneca.com Applying these computational tools to the this compound scaffold can significantly enhance the efficiency and success rate of developing novel drug candidates.
Future research should integrate AI/ML in several key areas:
Generative Design: AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of pyrimidine compounds to design novel analogues of this compound with optimized properties. acm.org
Predictive Modeling: ML algorithms can build predictive models for bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. premierscience.comspringernature.com These models can be used to perform large-scale virtual screening of computationally generated libraries, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.gov
Synthesis Planning: AI tools are now capable of devising synthetic routes for complex molecules, which can help overcome synthetic challenges and accelerate the production of novel analogues. acm.org
By combining high-throughput screening data with powerful AI algorithms, researchers can more effectively navigate the vast chemical space around the this compound core to identify candidates with superior therapeutic profiles. astrazeneca.com
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. ljmu.ac.uk Developing analogues of this compound as chemical probes represents a significant opportunity to elucidate its mechanism of action and identify its molecular targets.
Future efforts should focus on designing and synthesizing probes by strategically incorporating reporter tags, such as:
Fluorophores: Attaching a fluorescent dye would enable visualization of the compound's subcellular localization and target engagement using techniques like fluorescence microscopy. Novel pyrimidine-based fluorescent probes have already been developed for applications like lipid droplet bioimaging. mdpi.com
Biotin (B1667282) or Alkyne Tags: Incorporating an affinity tag like biotin or a "clickable" alkyne group would allow for affinity purification or covalent labeling of binding partners, facilitating target identification via proteomics. ljmu.ac.uk
Photo-affinity Labels: Introducing a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation, providing a robust method for target validation.
The difluoromethyl group itself can serve as a reporter for ¹⁹F NMR studies, offering a non-invasive way to monitor target binding and conformational changes in vitro. ljmu.ac.uk The development of such probes would be invaluable for confirming the compound's mechanism of action and uncovering new biological roles. nih.gov
Investigation of Pyrimidine Carboxamide Scaffolds for Drug Repurposing Initiatives
Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy for drug development. The pyrimidine carboxamide scaffold, with its proven track record across multiple therapeutic areas, is an ideal candidate for such initiatives. mdpi.com
Future research should systematically evaluate this compound and its close analogues in a wide array of disease models, beyond their initial intended use. Pyrimidine analogues have been successfully repurposed as potent antiviral compounds against human enterovirus A71, demonstrating the scaffold's versatility. nih.gov Given the diverse activities of pyrimidine derivatives, which range from anticancer and anti-inflammatory to anti-infective, a broad screening approach is warranted. mdpi.comacs.org
A comprehensive repurposing strategy would involve:
Phenotypic Screening: Testing the compound in various cell-based disease models to identify unexpected therapeutic effects.
Target-Based Screening: Evaluating the compound's activity against a large panel of known drug targets.
Computational Repurposing: Using in silico methods, such as molecular docking and transcriptomic data analysis, to predict new compound-target-disease relationships.
Such initiatives could rapidly identify new clinical applications for this compound, maximizing its translational potential.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(Difluoromethyl)pyrimidine-5-carboxamide?
- Methodological Answer : The synthesis can be optimized using solvent-free Biginelli reaction conditions. Heat a mixture of 3-ketoamides, substituted ureas, and aldehydes with a catalytic amount of chloroacetic acid (10 mol%) for 7–10 hours . For fluorinated derivatives like this compound, ensure precise stoichiometric control of difluoromethylating agents to avoid side reactions. Monitor reaction progress via TLC or HPLC, and purify using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How can analytical characterization distinguish this compound from structurally similar compounds?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : The NMR spectrum will show distinct chemical shifts for the difluoromethyl group (typically δ −100 to −110 ppm).
- IR : Look for characteristic C=O stretches (~1620–1680 cm) and N-H bends (~1550 cm) in the carboxamide moiety .
- HRMS : Confirm molecular ion peaks with <2 ppm mass accuracy .
Q. What safety protocols are critical when handling fluorinated pyrimidine derivatives?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks from volatile fluorinated intermediates .
- Waste Disposal : Segregate fluorinated waste and neutralize acidic byproducts (e.g., HCl from chlorinated solvents) before disposal via certified hazardous waste contractors .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the difluoromethyl group in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with -CF, -CH, or -H substituents and compare their binding affinities to target enzymes (e.g., kinases) via fluorescence polarization assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and DFT calculations to assess electronic effects of the -CFH group on ligand-protein interactions .
Q. What strategies resolve contradictions in reported synthetic yields for pyrimidine-5-carboxamide derivatives?
- Methodological Answer :
- Critical Literature Analysis : Compare reaction parameters (catalyst loading, solvent polarity, temperature) across studies. For example, yields drop below 40% if reaction temperatures exceed 120°C due to carboxamide decomposition .
- Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., time vs. catalyst type) and identify statistically significant factors affecting yield .
Q. How can heterogeneous catalysis improve scalability of pyrimidine-5-carboxamide synthesis?
- Methodological Answer :
- Catalyst Screening : Test immobilized acids (e.g., sulfonic acid-functionalized silica) under flow chemistry conditions to enhance recyclability and reduce purification steps .
- Process Optimization : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and minimize solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
